molecular formula C15H14Cl2N2O B5519328 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide

Cat. No.: B5519328
M. Wt: 309.2 g/mol
InChI Key: ZQHVWIPCDPODKO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound is part of a class of molecules known for their diverse biological activities and utility in various scientific investigations. Researchers are exploring its potential applications based on the known properties of similar benzamide structures. Benzamide derivatives are frequently investigated for their antimicrobial properties, with some analogs showing activity against various bacterial and fungal strains . Furthermore, related compounds have been studied as inhibitors for specific biological processes; for instance, some benzoylurea derivatives, which share the benzamide core, are known to act as chitin synthesis inhibitors . The structural motif of this compound, featuring dichloro and dimethylamino substituents, makes it a valuable intermediate in medicinal chemistry and drug discovery research for constructing more complex molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and stability assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHVWIPCDPODKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide

A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for planning its synthesis. The primary disconnection strategy involves breaking the amide bond (C-N bond), which is a common and reliable method for simplifying N-arylbenzamide structures. doubtnut.comwikipedia.org This disconnection leads to two key precursors: 2,5-dichlorobenzoyl chloride and N,N-dimethyl-p-phenylenediamine.

This approach is based on the well-established amidation reaction between an acyl chloride and an amine, a robust and high-yielding transformation. doubtnut.com Further disconnection of these precursors reveals commercially available or readily synthesizable starting materials.

2,5-Dichlorobenzoyl Chloride: This precursor can be retrosynthetically disconnected at the C-COCl bond, leading to 2,5-dichlorobenzoic acid. This acid, in turn, can be derived from p-dichlorobenzene through a Friedel-Crafts acylation reaction, followed by oxidation or hydrolysis of the resulting ketone. rsc.orgchemicalbook.com

N,N-Dimethyl-p-phenylenediamine: This diamine can be traced back to p-nitroaniline. The synthesis involves the reduction of the nitro group to an amino group and the subsequent N,N-dimethylation of the aniline (B41778) nitrogen. wikipedia.orgprepchem.com Alternatively, a route starting from dimethylaniline via nitration and subsequent reduction is also feasible. wikipedia.org

This retrosynthetic pathway highlights a convergent synthesis strategy, where the two main aromatic fragments are prepared separately and then coupled in the final step to form the target molecule.

Optimized Synthetic Routes for this compound

The synthesis of this compound can be achieved through several optimized routes that prioritize yield, purity, and efficiency. These routes are centered around the formation of the amide bond and the strategic introduction of the chloro and dimethylamino functional groups.

The formation of the benzamide (B126) linkage is most commonly achieved through the acylation of N,N-dimethyl-p-phenylenediamine with 2,5-dichlorobenzoyl chloride. globalconference.infonsf.gov This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

The reaction mechanism involves the nucleophilic attack of the primary amino group of N,N-dimethyl-p-phenylenediamine on the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. khanacademy.org This is followed by the elimination of a chloride ion to form the stable amide bond.

Commonly used bases and solvents for this transformation are presented in the table below.

BaseSolventTemperatureNotes
TriethylamineAcetoneRoom TemperatureA common and effective combination for this type of acylation. nih.gov
PyridineDichloromethane (DCM)0 °C to Room TemperaturePyridine can act as both a base and a catalyst.
Aqueous Sodium BicarbonateBiphasic (e.g., DCM/water)Room TemperatureSchotten-Baumann conditions, useful for large-scale synthesis.

Alternative coupling reagents can also be employed to facilitate the amide bond formation directly from 2,5-dichlorobenzoic acid and N,N-dimethyl-p-phenylenediamine, bypassing the need for the acyl chloride. nih.govluxembourg-bio.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine.

Coupling ReagentAdditiveSolvent
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM) or Dimethylformamide (DMF)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)1-Hydroxy-7-azabenzotriazole (HOAt)Dichloromethane (DCM) or Dimethylformamide (DMF)
Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP)N,N-Diisopropylethylamine (DIPEA)Dimethylformamide (DMF)

The regioselective synthesis of the precursors, 2,5-dichlorobenzoic acid and N,N-dimethyl-p-phenylenediamine, is critical for the successful synthesis of the final product.

Synthesis of 2,5-Dichlorobenzoic Acid:

A common route to 2,5-dichlorobenzoic acid starts from p-dichlorobenzene. rsc.org Friedel-Crafts acylation of p-dichlorobenzene with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride introduces an acetyl group onto the ring. rsc.orgchemicalforums.com The directing effects of the two chlorine atoms favor substitution at the 2-position. The resulting 2,5-dichloroacetophenone can then be oxidized to 2,5-dichlorobenzoic acid using a strong oxidizing agent such as potassium permanganate (B83412) or chromic acid.

Another approach involves the direct chlorination of benzoic acid. However, achieving the desired 2,5-dichloro substitution pattern can be challenging due to the formation of other isomers. sielc.com

Synthesis of N,N-Dimethyl-p-phenylenediamine:

The synthesis of N,N-dimethyl-p-phenylenediamine often begins with p-nitroaniline. The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl). google.com The subsequent N,N-dimethylation of the resulting p-phenylenediamine (B122844) can be achieved using a methylating agent like methyl iodide or dimethyl sulfate. However, controlling the degree of methylation to avoid the formation of quaternary ammonium (B1175870) salts can be challenging.

A more controlled approach involves the reductive amination of p-nitroaniline with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction). This method typically provides good yields of the desired N,N-dimethylated product.

Alternatively, starting from N,N-dimethylaniline, a nitro group can be introduced at the para position via nitration, followed by reduction to afford N,N-dimethyl-p-phenylenediamine. wikipedia.org

In the synthesis of this compound, protecting groups may be necessary to prevent unwanted side reactions, particularly during the synthesis of the N,N-dimethyl-p-phenylenediamine precursor. dcu.ie

For instance, during the N,N-dimethylation of p-phenylenediamine, it is crucial to selectively methylate one amino group while leaving the other free to react in the subsequent amidation step. This can be achieved by first protecting one of the amino groups. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).

The general strategy would involve:

Protection: Protection of one amino group of p-phenylenediamine.

Dimethylation: N,N-dimethylation of the unprotected amino group.

Deprotection: Removal of the protecting group to reveal the free primary amine.

The choice of protecting group depends on its stability under the dimethylation conditions and the ease of its removal without affecting other functional groups in the molecule.

Protecting GroupProtection ReagentDeprotection Conditions
Acetyl (Ac)Acetic anhydride (B1165640) or Acetyl chlorideAcidic or basic hydrolysis
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., trifluoroacetic acid)
Benzyloxycarbonyl (Cbz)Benzyl chloroformateCatalytic hydrogenation (H₂/Pd-C)

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships and the development of compounds with modified properties.

Modifications to the halogenated benzoyl moiety can be achieved by using different substituted benzoyl chlorides in the amidation reaction. mdpi.com This allows for the introduction of various halogen substitution patterns on the benzoyl ring. For example, using 3,5-dichlorobenzoyl chloride would yield the corresponding 3,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide analogue. chemicalforums.com

The synthesis of these varied benzoyl chlorides can be accomplished through methods analogous to the synthesis of 2,5-dichlorobenzoic acid, starting from the appropriately substituted toluenes or benzoic acids. The table below provides examples of substituted benzoyl chlorides that can be used to generate analogues.

Substituted Benzoyl ChlorideResulting Analogue
3,5-Dichlorobenzoyl chloride3,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide
2,4-Dichlorobenzoyl chloride2,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide
2,6-Dichlorobenzoyl chloride2,6-dichloro-N-[4-(dimethylamino)phenyl]benzamide
2-Chloro-4-fluorobenzoyl chloride2-chloro-4-fluoro-N-[4-(dimethylamino)phenyl]benzamide
2,3,5-Trichlorobenzoyl chloride2,3,5-trichloro-N-[4-(dimethylamino)phenyl]benzamide

These modifications allow for a systematic investigation of the influence of the position and nature of the halogen substituents on the properties of the final compound.

Variations on the N-[4-(dimethylamino)phenyl] Moiety

The N-[4-(dimethylamino)phenyl] portion of the molecule is a key component that can be modified to generate a library of related compounds. Synthetic strategies typically involve the coupling of a substituted benzoyl chloride with a variety of aniline derivatives. The general availability of substituted anilines allows for systematic variations.

One common approach starts with appropriately substituted 4-nitroanilines, which can be reacted with a benzoyl chloride derivative. nih.gov The resulting nitro-intermediate is then reduced to the corresponding amine. For instance, the synthesis of N-phenylbenzamide derivatives has been achieved by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides, followed by hydrogenation to yield the diamine compounds. nih.gov This methodology allows for the introduction of various substituents on the aniline ring.

The synthesis of different N-arylbenzamides demonstrates the flexibility of this approach. By reacting a given benzoyl chloride with different anilines, a range of derivatives can be produced. Examples include the synthesis of N-p-tolylbenzamide and N-(4-bromophenyl)benzamide, showcasing the possibility of introducing both electron-donating and electron-withdrawing groups on the phenyl ring of the amine moiety. nanobioletters.com

The table below illustrates potential variations on the N-phenyl moiety based on common synthetic routes.

Amine Starting MaterialResulting N-Aryl Moiety
4-BromoanilineN-(4-bromophenyl)
p-Toluidine (4-methylaniline)N-(p-tolyl)
AnilineN-phenyl
4-ChloroanilineN-(4-chlorophenyl)

These variations are crucial in structure-activity relationship (SAR) studies, where modifications to this part of the molecule can significantly influence biological activity. nih.gov For example, studies on N-substituted benzamide derivatives as potential antitumor agents have shown that the nature and position of substituents on the N-phenyl ring are critical for their activity. nih.gov

Diversification Strategies at the Amide Linkage

The amide bond is the cornerstone of the benzamide structure, and strategies to form this linkage efficiently with a wide range of substrates are essential for diversification. Traditional methods often rely on the activation of a carboxylic acid, typically by converting it to a more reactive species like an acyl chloride or by using coupling reagents.

Modern amide synthesis methodologies offer a variety of options for diversification, often with improved yields and substrate scope. One such method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. nih.gov This approach can be used to convert a wide array of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides by reacting them with primary and secondary amines at room temperature. nih.gov

The choice of coupling reagents and reaction conditions is a key aspect of diversification. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are commonly used but generate stoichiometric amounts of waste. ucl.ac.uk Catalytic methods, which are more atom-economical, have been developed using boronic acid catalysts for the direct activation of carboxylic acids. nih.gov

Solvent-free methods also represent a viable strategy for diversification. For example, amides can be prepared in good yield by the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, completely avoiding the use of solvents. researchgate.net This method is quick, convenient, and applicable to a range of carboxylic acids. researchgate.net

The table below summarizes different strategies for amide bond formation, which can be applied to diversify the benzamide structure.

MethodActivating Agent/CatalystKey Features
Acyl Chloride MethodThionyl chloride or Oxalyl chlorideStandard, reliable, generates HCl byproduct
In Situ Phosphonium SaltN-chlorophthalimide / TriphenylphosphineRoom temperature, good to excellent yields nih.gov
Carbodiimide CouplingEDC, DCCCommon in peptide synthesis, generates urea byproduct
Catalytic AmidationBoronic acid derivativesAvoids stoichiometric activating agents nih.gov
Solvent-Free SynthesisBoric acidEnvironmentally friendly, uses urea as amine source researchgate.net

Chemo- and Regioselectivity in Synthetic Pathways

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of this compound. Regioselectivity determines the correct placement of the two chlorine atoms on the benzoyl ring, while chemoselectivity involves the selective reaction of the desired functional groups while leaving others intact.

The synthesis of the 2,5-dichlorobenzoyl chloride precursor is a key step where regioselectivity is paramount. The introduction of two chlorine atoms onto a benzene (B151609) ring via electrophilic aromatic substitution can lead to a mixture of isomers. Therefore, a synthetic route that precisely controls the position of the chlorine atoms is necessary. This often involves starting with a pre-substituted benzene derivative that directs the chlorination to the desired positions.

Chemoselectivity becomes important when dealing with molecules that have multiple reactive sites. For instance, in the reduction of a halogenated nitroaromatic compound, a common challenge is the undesired dehalogenation that can occur during catalytic hydrogenation. google.com This side reaction reduces the yield of the desired halogenated amine and complicates the purification process. google.com The choice of reducing agent and reaction conditions is therefore crucial to selectively reduce the nitro group without affecting the carbon-halogen bonds.

In the final amidation step, where 2,5-dichlorobenzoyl chloride reacts with N,N-dimethyl-p-phenylenediamine, the reaction is generally highly chemoselective. The amino group of the aniline derivative is significantly more nucleophilic than the dimethylamino group, ensuring that the amide bond forms at the primary amine site.

Key considerations for selectivity in the synthesis include:

Regiocontrol in Dichlorination : Utilizing directing group effects or starting with a regiochemically defined precursor (e.g., 2,5-dichloroaniline) to synthesize the dichlorinated benzoyl moiety. google.com

Chemoselective Reduction : In pathways involving nitro-group reduction, selecting reagents (e.g., tin(II) chloride) that minimize dehalogenation of the aromatic ring. nih.gov

Chemoselective Amidation : The inherent difference in nucleophilicity between the primary aromatic amine and the tertiary dimethylamino group ensures the correct site of reaction with the acyl chloride.

Green Chemistry Principles Applied to Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides aims to reduce the environmental impact of chemical processes. chemmethod.com This involves minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources.

A major focus of green chemistry in amide synthesis is to move away from methods that use stoichiometric amounts of activating reagents, which have poor atom economy and generate significant waste. ucl.ac.uk Catalytic methods for direct amide formation from carboxylic acids and amines are a much greener alternative. ucl.ac.uk

The choice of solvent is another critical factor. Many traditional organic reactions use volatile and often toxic organic solvents. ucl.ac.uk Green chemistry encourages the use of safer solvents like water or polyethylene (B3416737) glycol (PEG), or ideally, performing reactions in solvent-free conditions. researchgate.netchemmethod.com For example, a solvent-less method for amide synthesis involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst. researchgate.net This approach aligns with several green chemistry principles by eliminating solvent use and employing a simple, readily available catalyst. researchgate.net

Biocatalysis, the use of enzymes to catalyze reactions, offers a highly efficient and environmentally friendly route to amides. rsc.org Enzymes can operate under mild conditions (ambient temperature and pressure) and often in aqueous media, reducing energy consumption and avoiding the need for harsh reagents. rsc.org The direct biocatalytic one-pot transformation of acids into amides is a highly desirable but challenging reaction that represents a key goal in green amide synthesis. rsc.org

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic pathways for benzamides:

Waste Prevention : Prioritizing synthetic routes that generate minimal waste.

Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses : Using and generating substances that possess little or no toxicity.

Designing Safer Chemicals : Designing chemical products to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries : Minimizing or avoiding the use of auxiliary substances like solvents. ucl.ac.uk

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. chemmethod.com

Use of Renewable Feedstocks : Using raw materials that are renewable rather than depleting. chemmethod.com

Reduce Derivatives : Minimizing or avoiding the use of protecting groups to reduce reaction steps and waste.

Catalysis : Using catalytic reagents in preference to stoichiometric reagents. ucl.ac.uk

Design for Degradation : Designing chemical products to break down into innocuous degradation products at the end of their function.

Real-time Analysis for Pollution Prevention : Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

By incorporating these principles, the synthesis of this compound and other benzamides can be made more economically and environmentally sustainable.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Complex Structural Features

Spectroscopy is a cornerstone in the structural analysis of complex organic molecules. By probing the interaction of the molecule with electromagnetic radiation, various spectroscopic methods can reveal detailed information about its connectivity, functional groups, and dynamic behavior in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and conformation of molecules in solution. auremn.org.br For 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide, both ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the dichlorinated benzene (B151609) ring, the dimethylamino-substituted phenyl ring, the amide N-H proton, and the methyl protons. The chemical shifts and coupling constants (J-values) of the aromatic protons would confirm the substitution patterns on both rings. The dimethylamino group would likely appear as a sharp singlet, while the amide proton's resonance would be a broad singlet, its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for conformational analysis. wordpress.commdpi.com NOESY can detect through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional shape. For this compound, NOESY could elucidate the preferred orientation around the amide bond (C-N), which often exhibits restricted rotation, and determine the dihedral angle between the two phenyl rings. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)~8.0-9.0 (broad s)-
Dichlorophenyl Ring (Ar-H)~7.3-7.8 (m)~128-138
Dimethylaminophenyl Ring (Ar-H)~6.7 (d) and ~7.5 (d)~112-150
Amide Carbonyl (C=O)-~165-168
Dimethylamino (N(CH₃)₂)~3.0 (s)~40

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are vital for confirming the molecular weight and probing the fragmentation patterns of this compound. chromatographyonline.comchemrxiv.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula. rsc.org

During synthesis, MS can be used to identify intermediates and byproducts, thereby helping to elucidate the reaction pathway. rsc.org The fragmentation pattern observed in an MS/MS experiment offers structural confirmation. For this molecule, a primary fragmentation would likely be the cleavage of the amide bond, resulting in two characteristic fragment ions: the 2,5-dichlorobenzoyl cation and the 4-(dimethylamino)aniline radical cation or related fragments. nih.gov This predictable fragmentation is a key diagnostic tool for identifying the benzamide (B126) core structure.

Table 2: Predicted Mass Spectrometry Data (ESI-MS) for this compound.
IonFormulaPredicted m/zDescription
[M+H]⁺C₁₅H₁₅Cl₂N₂O⁺325.0556Protonated molecular ion
[C₇H₄Cl₂O]⁺C₇H₄Cl₂O⁺173.96102,5-Dichlorobenzoyl fragment
[C₈H₁₁N₂]⁺C₈H₁₁N₂⁺135.09174-(dimethylamino)phenylaminyl fragment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org For this compound, FT-IR spectroscopy would clearly show absorption bands corresponding to the key structural motifs.

Key expected vibrations include the N-H stretch of the amide group, typically seen as a sharp band around 3300 cm⁻¹. The amide C=O (carbonyl) stretch, known as the Amide I band, is a very strong and characteristic absorption expected around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) would appear in the 1500-1550 cm⁻¹ region. Furthermore, vibrations corresponding to the aromatic rings (C=C and C-H stretches) and the C-Cl bonds (typically below 800 cm⁻¹) would be observable, providing a complete fingerprint of the molecule. rsc.orgrsc.org

Table 3: Predicted Characteristic FT-IR Vibrational Frequencies.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide N-HStretch~3300
Aromatic C-HStretch~3050-3100
Aliphatic C-H (in N(CH₃)₂)Stretch~2850-2960
Amide C=O (Amide I)Stretch~1660
Aromatic C=CStretch~1600, ~1500
Amide N-H bend / C-N stretch (Amide II)Bend/Stretch~1530
Aryl C-ClStretch~700-800

X-ray Crystallography of this compound and Its Complexes

While spectroscopic methods provide invaluable data, single-crystal X-ray crystallography offers the most definitive and unambiguous structural information by mapping the precise positions of atoms in the solid state. nih.gov This technique would reveal exact bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's three-dimensional structure and its arrangement within a crystal lattice. nih.gov

The crystal structure of this compound would be stabilized by a variety of non-covalent intermolecular interactions that dictate how the molecules pack together. ias.ac.inbgu.ac.il The most significant of these is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, likely forming chains or dimeric motifs. nih.gov

Table 4: Potential Intermolecular Interactions in the Crystal Structure.
Interaction TypeDonorAcceptorTypical Distance/Geometry
Hydrogen BondingN-H (amide)O=C (amide)N···O distance of ~2.8-3.1 Å
Halogen BondingC-ClO, N, or π-systemCl···X distance less than sum of van der Waals radii
π-π StackingAromatic RingAromatic RingCentroid-centroid distance of ~3.5-3.8 Å

X-ray crystallography would precisely define the molecule's conformation in the solid state. A key feature would be the dihedral angle between the planes of the two aromatic rings, which is influenced by steric hindrance and electronic effects. nih.gov In related structures, such as N-(2,5-dichlorophenyl)benzenesulfonamide, the two rings are significantly tilted relative to each other, with dihedral angles often exceeding 70°. nih.govresearchgate.net

Table 5: Expected Key Conformational Parameters from X-ray Crystallography.
ParameterDescriptionExpected Value/Observation
Dihedral Angle (Phenyl-Phenyl)Angle between the two aromatic ring planesLikely > 60° due to steric hindrance
Amide Bond PlanarityTorsion angle ω (O=C-N-H)Close to 180° (trans)
Torsion Angle (Ring-Amide)Rotation around the C(aryl)-C(O) bondNon-zero, influenced by crystal packing

Chiroptical Properties and Stereoisomeric Analysis

The analysis of chiroptical properties and stereoisomerism is not applicable to this compound. The molecule does not possess a stereocenter (a chiral carbon atom) or any other element of chirality, such as axial or planar chirality. As an achiral molecule, it does not have enantiomers or diastereomers and, consequently, will not exhibit optical activity, such as optical rotation or circular dichroism. Therefore, no research on its chiroptical properties is expected or found in the literature.

Investigations of Molecular Interactions and Ligand Target Engagement Strictly in Vitro and Mechanistic Focus

In Vitro Studies of Molecular Recognition and Binding Affinities

Binding to Defined Macromolecular Targets (e.g., Proteins, Enzymes, Receptors)

There are no published studies that define the specific macromolecular targets for 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide. While the benzamide (B126) scaffold is present in molecules known to target a wide range of proteins, including kinases like Nek2 and various receptors, no experimental evidence currently links this specific compound to any particular protein, enzyme, or receptor.

Quantitative Ligand-Binding Assays and Affinity Determination

No quantitative ligand-binding assays have been reported for this compound. Consequently, affinity constants such as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀) for its interaction with any biological target are not available.

Table 4.1.2: Summary of Binding Affinity Data

Macromolecular Target Assay Type Affinity Constant (e.g., Kᵢ, Kₑ, IC₅₀)
Data Not Available Data Not Available Data Not Available

Mechanistic Probes of Molecular Action at the Cellular/Biomolecular Level (in vitro)

Enzyme Inhibition Kinetics and Characterization

There is no information available from in vitro studies characterizing the potential enzyme inhibitory activity of this compound. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and kinetic parameters have not been determined for any enzyme.

Table 4.2.1: Summary of Enzyme Inhibition Kinetics

Enzyme Target Type of Inhibition Kinetic Parameters (e.g., Kᵢ)
Data Not Available Data Not Available Data Not Available

Receptor Agonism/Antagonism Mechanisms (in vitro functional assays)

No in vitro functional assays have been published to determine whether this compound acts as an agonist or antagonist at any known receptor. Its functional effects and potency in such assays remain uncharacterized.

Allosteric Modulation and Orthosteric Binding Studies

There are no studies available to indicate whether this compound binds to the primary (orthosteric) site or a secondary (allosteric) site on any receptor or enzyme. Investigations into its potential role as an allosteric modulator have not been reported.

Modulation of Specific Biochemical Pathways in vitro

There is no available scientific literature detailing the in vitro modulation of specific biochemical pathways by this compound. While studies on other benzamide derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor effects, these findings cannot be directly attributed to this specific compound without dedicated research. bohrium.commdpi.comnanobioletters.comresearchgate.net Mechanistic studies to identify and characterize the biochemical pathways affected by this compound have not been published.

Supramolecular Interactions in Chemical and Biological Systems

There is no available data from crystallographic or spectroscopic studies that would detail the supramolecular interactions of this compound. Research on other substituted benzamides has highlighted the role of hydrogen bonding and π-π stacking in their crystal structures and interactions with biological targets. nih.govnih.gov However, without experimental data for this compound, any discussion of its specific supramolecular chemistry would be speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Excluding Clinical Efficacy or Safety Implications

Design Principles for SAR/SPR Studies of 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide Analogues

The design of effective SAR and SPR studies for analogues of this compound is guided by several key principles aimed at systematically probing the influence of different structural modifications. A primary strategy involves the targeted substitution of the two aromatic rings and the amide linker.

For the 2,5-dichlorinated phenyl ring (the "A" ring), modifications often explore the impact of the number, position, and nature of halogen substituents. Studies on analogous compounds, such as dichlorinated benzenesulfonamides, have shown that substitutions at these positions are critical for activity. nih.govnih.gov For instance, altering the chlorine atoms to other halogens (e.g., bromine or fluorine) or to small alkyl groups can significantly impact molecular interactions. The electronic effects of these substituents, whether electron-withdrawing or electron-donating, are a key consideration. nih.gov A Craig plot, which visualizes the relationship between the hydrophobic character (π) and the electronic effect (σ) of substituents, is a valuable tool in the rational selection of substituents to explore a wide range of chemical space. nih.gov

On the N-[4-(dimethylamino)phenyl] moiety (the "B" ring), the dimethylamino group is a significant feature. Design principles for its modification would include altering the alkyl substituents to probe steric and electronic effects, or replacing it entirely with other functional groups to assess the importance of its hydrogen-bonding capacity and basicity.

The amide linker is another focal point for modification. While generally conserved to maintain the core benzamide (B126) structure, its replacement can provide insights into the necessity of its specific hydrogen bonding and conformational properties. However, in many analogue series, this linker is considered critical and is often left unmodified to maintain the fundamental scaffold. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity or a specific property. For analogues of this compound, both 2D and 3D-QSAR approaches can be employed to develop predictive models.

2D-QSAR Approaches for Substituent Effects

2D-QSAR models utilize descriptors that are calculated from the two-dimensional representation of the molecule. These descriptors can include topological indices, molecular connectivity indices, and constitutional descriptors. For substituted benzamides, 2D-QSAR studies have been successfully used to model their antimicrobial activity. nih.gov In such models, descriptors related to molecular shape (e.g., Kier's shape index) and connectivity (e.g., chi indices) have been shown to be significant. nih.gov

For a series of analogues of this compound, a 2D-QSAR study would involve generating a dataset of compounds with varying substituents on the phenyl rings and their corresponding measured activity. Multiple linear regression (MLR) or partial least squares (PLS) regression could then be used to build a model. For example, an equation might take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where the descriptors could represent properties like molecular weight, logP (lipophilicity), or electronic parameters of the substituents. DFT-based QSAR studies on N-phenylbenzamides have indicated that molecular weight and total energy can significantly contribute to activity. nih.gov

3D-QSAR and Pharmacophore Modeling for Spatial Requirements

3D-QSAR methods take into account the three-dimensional structure of the molecules and provide a more detailed understanding of the spatial requirements for activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.

For N-phenylbenzamide analogues, CoMFA and CoMSIA studies have suggested that electrostatic fields are particularly important, with electropositive groups around one phenyl ring and electronegative groups near the carbonyl oxygen being desirable for certain activities. nih.gov The resulting contour maps from these analyses can visually guide the design of new, more potent analogues by indicating regions where steric bulk or specific electronic properties are favored or disfavored.

Pharmacophore modeling is another powerful 3D technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this class of compounds might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed and validated, it can be used to screen virtual libraries of compounds to identify new potential candidates that fit the model.

Influence of Substituent Effects on Molecular Interactions and Selectivity

The substituents on the phenyl rings of this compound play a crucial role in defining its molecular interactions and, consequently, its activity and selectivity. The chlorine atoms at the 2 and 5 positions of the benzoyl moiety are strong electron-withdrawing groups, which influence the electronic distribution of the entire molecule.

Studies on analogous N-phenylbenzamides have demonstrated that electron-withdrawing groups on the phenyl rings can significantly impact activity. nih.gov For example, in a series of N-phenylbenzamide analogs, dichlorination of the phenyl ring was shown to induce strong biological effects. nih.gov Similarly, in a series of 2,4-dichloro-N-(...)-benzenesulfonamides, the presence of electron-withdrawing groups like fluorine, bromine, and chlorine on the benzene (B151609) ring was associated with stronger activity. nih.gov Conversely, electron-donating groups like methyl groups tended to diminish activity. nih.gov

The interplay of these substituent effects determines the molecule's ability to form favorable interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with a target binding site. nih.gov

Below is an illustrative data table, based on findings for analogous N-phenylbenzamide compounds, demonstrating the effect of substituents on biological activity. nih.gov

Compound IDSubstituent on Benzoyl RingSubstituent on N-Phenyl RingEC50 (µM)
Analogue 12,5-dichloro4-dimethylaminoReference
Analogue 2HH>10
Analogue 33,4-dichloroH0.08
Analogue 44-chloroH1.3
Analogue 54-fluoroH2.5
Analogue 64-methylH4.2

This table is for illustrative purposes and is based on data from analogous compounds to demonstrate SAR principles.

Conformational Flexibility and Its Impact on Ligand-Target Binding

The conformational flexibility of this compound is a critical factor influencing its ability to bind to a biological target. The molecule possesses several rotatable bonds, most notably the amide bond and the bonds connecting the phenyl rings to the amide group. The rotation around these bonds gives rise to different conformers, or spatial arrangements of the atoms.

The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of a target's binding site is essential for effective binding. A molecule that is too rigid may not be able to adapt to the binding site, while a molecule that is too flexible may have a high entropic penalty upon binding, as it loses conformational freedom. Therefore, a degree of constrained flexibility is often desirable.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of this compound and its analogues. These studies can identify the lowest energy conformers and the energy barriers between them, providing insights into the likely binding conformations.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. This method is crucial in structure-based drug design for identifying potential binding modes and estimating the strength of the interaction. physchemres.org For 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide, docking studies would elucidate how it fits into the active site of a target protein, revealing key interactions that contribute to its binding affinity.

Accurate molecular docking begins with meticulous preparation of both the receptor (protein) and the ligand (this compound).

Ligand Preparation: The process for preparing a ligand involves converting its 2D structure into a three-dimensional model. github.io This typically includes generating various possible ionization states, tautomers, and stereoisomers to ensure that the biologically relevant form is considered. tamu.edu Software like LigPrep is commonly used for this purpose, employing force fields to generate low-energy 3D conformations of the molecule. github.iotamu.edu

Receptor Grid Generation: Before docking, a receptor grid must be generated. This involves preparing the protein structure, which often includes adding hydrogen atoms, assigning bond orders, and removing non-essential water molecules. physchemres.orgtamu.edu A grid box is then defined, which specifies the volume of the binding site where the docking algorithm will search for viable ligand poses. researchgate.net The center of this grid is typically determined by the position of a known co-crystallized ligand or by identifying the centroid of the active site residues. researchgate.netyoutube.com This grid pre-calculates the properties of the active site, making the subsequent docking calculations more efficient. researchgate.net

The success of a molecular docking study depends heavily on the chosen algorithm and scoring function. Various docking programs exist, each employing different search algorithms to explore the conformational space of the ligand within the binding pocket. acs.org

Docking Algorithms: Programs such as Glide, GOLD, AutoDock, and LeDock use different algorithms to generate a variety of ligand poses. idrblab.org The performance of these algorithms is often assessed by their ability to reproduce the crystallographically determined binding mode of a known ligand, a process known as redocking. idrblab.orgwustl.edu

Scoring Functions: Once poses are generated, scoring functions are used to rank them. These functions estimate the binding affinity between the ligand and the receptor. Scoring functions can be physics-based, empirical, or knowledge-based. However, they are often a major limiting factor in docking accuracy, and no single function performs optimally for all protein-ligand systems. wustl.edu To improve prediction accuracy, a "consensus scoring" approach, which combines the results from multiple scoring functions, is often employed. nih.gov The evaluation of these functions involves assessing their "scoring power" (correlating scores with experimental binding affinities) and "screening power" (distinguishing active compounds from inactive decoys). idrblab.org

Table 1: Comparison of Common Docking Programs

ProgramSampling Algorithm TypeKey Features
GlideHierarchical search, systematic and stochastic elementsFeatures different precision modes (HTVS, SP, XP) for speed vs. accuracy trade-off. idrblab.org
GOLDGenetic algorithmHighly flexible ligand and partially flexible protein sidechains. idrblab.org
AutoDockLamarckian genetic algorithm and simulated annealingWidely used, open-source, and allows for significant user customization. idrblab.org
LeDockSimulated annealing and evolutionary optimizationKnown for its high speed and accuracy in pose prediction. idrblab.org
Surflex-DockIncremental construction, knowledge-based approachUses a "protomol" to define the binding pocket based on molecular fragments. idrblab.org

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted ligand-protein complex and reveal subtle conformational changes that influence binding. mdpi.com

MD simulations generate a trajectory, which is a chronological record of the positions, velocities, and energies of all atoms in the system.

Conformational Sampling: A key challenge in MD is adequately sampling the vast conformational landscape of a biological system. nih.gov Standard MD simulations can sometimes get trapped in local energy minima. To overcome this, enhanced sampling techniques like accelerated Molecular Dynamics (aMD) can be used to explore the conformational space more efficiently. nih.gov These methods help in identifying the most stable and frequently occurring conformations of the this compound-receptor complex. mdpi.com

Trajectory Analysis: The resulting trajectories are analyzed to extract meaningful information about the system's dynamics and stability. youtube.com Common analyses include calculating the Root Mean Square Deviation (RMSD) to monitor conformational changes relative to a starting structure, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. mdpi.com Clustering analysis is also performed to group similar conformations and identify the most representative binding poses throughout the simulation. mdpi.com

Table 2: Key Analyses in MD Simulation Trajectories

Analysis MetricInformation Provided
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating the overall stability of the complex over time. mdpi.com
Root Mean Square Fluctuation (RMSF)Highlights the mobility of individual residues or atoms, identifying flexible or rigid regions of the protein and ligand.
Radius of Gyration (Rg)Indicates the compactness of the protein or complex, revealing any significant conformational changes like unfolding or expansion. youtube.com
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor, quantifying key interactions. mdpi.com
Principal Component Analysis (PCA)Reduces the complexity of the trajectory data to identify large-scale collective motions of the atoms.

Water molecules within a binding site can play a crucial role in mediating protein-ligand interactions. cresset-group.com They can form hydrogen bond bridges between the ligand and the receptor, stabilizing the complex, or their displacement upon ligand binding can be energetically favorable. nih.govbohrium.com

MD simulations using explicit solvent models are essential for studying these effects. nih.gov By tracking the behavior of individual water molecules, researchers can identify stable, "bridging" water molecules that are critical for the binding of this compound. morressier.com Understanding the thermodynamics of displacing these water molecules can provide valuable insights for optimizing ligand design to either incorporate or expel them to improve binding affinity. cresset-group.comnih.gov

Quantum Chemical Calculations (DFT)

For the highest level of accuracy in describing molecular properties, quantum chemical (QM) calculations are employed. uzh.ch Density Functional Theory (DFT) is a popular QM method that provides a good balance between accuracy and computational cost for studying systems of biological interest. nih.gov

QM methods are used to investigate the electronic structure of this compound. These calculations can accurately predict properties such as molecular orbital energies, partial atomic charges, and dipole moments, which are crucial for understanding reactivity and intermolecular interactions. nih.govsubstack.com DFT can also be used to optimize the geometry of the ligand with high precision and calculate the strain energy the ligand might experience upon binding. Furthermore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be applied, where the ligand and the immediate active site are treated with QM accuracy, while the rest of the protein is handled by a less computationally expensive MM force field. nih.gov This approach allows for a highly accurate description of the key binding interactions. uzh.ch

Table 3: Properties Investigated with Quantum Chemical (DFT) Calculations

Property/ApplicationSignificance in Drug Design
Molecular Geometry OptimizationProvides the most stable, lowest-energy 3D structure of the ligand. uzh.ch
Partial Atomic ChargesHelps in understanding electrostatic interactions with the target protein. substack.com
Molecular Orbitals (HOMO/LUMO)Indicates the molecule's electronic reactivity and ability to participate in charge-transfer interactions.
Vibrational FrequenciesAllows for the characterization of stable structures and comparison with experimental spectroscopic data. nih.gov
Reaction Pathway AnalysisCan be used to study the mechanism of action for covalent inhibitors by calculating transition state energies.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher polarizability, lower kinetic stability, and greater chemical reactivity. researchgate.netresearchgate.netmdpi.com

For benzamide (B126) derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these frontier orbitals. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. nih.gov

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

While specific DFT calculations for this compound are not publicly available, the following table presents representative calculated values for a related benzamide structure to illustrate the application of this analysis.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--1.24
Energy GapΔEELUMO - EHOMO5.61
Ionization PotentialI-EHOMO6.85
Electron AffinityA-ELUMO1.24
Electronegativityχ(I + A) / 24.045
Chemical Potentialμ-(I + A) / 2-4.045
Chemical Hardnessη(I - A) / 22.805
Chemical SoftnessS1 / η0.356
Electrophilicity Indexωμ² / 2η2.915

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, NBO analysis would reveal key hyperconjugative interactions. Significant stabilization would be expected from the delocalization of lone pair electrons from the carbonyl oxygen and the amide and amine nitrogens into the antibonding orbitals (π*) of the adjacent aromatic rings and the carbonyl group. These interactions are crucial for understanding the molecule's electronic structure and conformation.

The following table lists plausible strong intramolecular interactions for the target compound, with representative stabilization energies based on analyses of similar amide-containing molecules.

Donor NBOAcceptor NBOInteraction TypeIllustrative E(2) (kcal/mol)
LP (O)π* (C-Namide)Lone Pair -> Antibonding Pi~30-45
LP (Namide)π* (C=O)Lone Pair -> Antibonding Pi~40-60
LP (Namine)π* (Caryl-Caryl)Lone Pair -> Antibonding Pi~45-55
π (Caryl-Caryl)π* (C=O)Pi Bond -> Antibonding Pi~15-25

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. walisongo.ac.id By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species, such as biological receptors or reagents. researchgate.net

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atom of the dimethylamino group would also exhibit a negative potential. Conversely, a strong positive potential (blue) would be anticipated around the amide hydrogen (N-H), making it a primary hydrogen bond donor site. The hydrogen atoms on the aromatic rings would show moderately positive potential. researchgate.net

In Silico Screening and Virtual Library Design for Novel Analogues

The scaffold of this compound serves as an excellent starting point for the in silico design of novel analogues with potentially enhanced biological activities. mdpi.comresearchgate.net Virtual library design is a computational strategy where the core structure of a lead compound is systematically modified to generate a large collection of related virtual molecules. vensel.org

This process involves computationally substituting various functional groups at different positions on the two phenyl rings and the amine nitrogen. For example, the chloro substituents could be replaced with other halogens or electron-donating/withdrawing groups. The dimethylamino group could be altered to other alkylamines or cyclic amines.

Once the virtual library is created, these novel analogues can be subjected to high-throughput in silico screening. mdpi.com This involves using computational tools like molecular docking to predict the binding affinity of each analogue against a specific biological target. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of the designed compounds based on their molecular descriptors. This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of only the most promising candidates. mdpi.com

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are essential in computational drug design for predicting a compound's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key descriptors for assessing "drug-likeness" include topological polar surface area and the number of rotatable bonds. medicalresearchjournal.org

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a strong predictor of a drug's ability to permeate cell membranes. researchgate.net

Molecules with a TPSA greater than 140 Ų tend to have poor cell membrane permeability. researchgate.net

For penetration of the blood-brain barrier, a TPSA of less than 90 Ų is generally required. wikipedia.org

Rotatable Bonds are defined as any single bond, not in a ring, bound to a non-hydrogen atom. The number of rotatable bonds influences a molecule's conformational flexibility. A lower number of rotatable bonds (typically ≤10) is considered favorable for good oral bioavailability. researchgate.net

For this compound, these crucial descriptors can be calculated based on its structure.

Molecular DescriptorDefinitionCalculated ValueSignificance for Drug-Likeness
Topological Polar Surface Area (TPSA)Surface sum over polar atoms (N, O) and attached hydrogens.32.34 ŲValue is well below 140 Ų and 90 Ų, suggesting good potential for cell membrane and blood-brain barrier permeability. wikipedia.orgresearchgate.net
Rotatable BondsCount of single bonds not in a ring.4Value is ≤ 10, which is favorable for good oral bioavailability. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Related Benzamide (B126) Scaffolds

The synthesis of benzamide derivatives is a well-established field, yet there remains significant room for innovation to enhance efficiency, sustainability, and molecular diversity. Current methods often involve the coupling of a carboxylic acid with an amine, which can require harsh conditions or expensive coupling reagents.

Synthetic StrategyDescriptionPotential AdvantagesReferences
Continuous Flow SynthesisReactions are performed in a continuously flowing stream rather than in a flask.Improved heat and mass transfer, enhanced safety, scalability, higher yields. google.com
Catalytic AmidationUse of novel catalysts (e.g., gold, iron, metal-free) to directly form amide bonds from less activated precursors.Milder reaction conditions, higher atom economy, reduced use of toxic reagents. researchgate.netrsc.org
Multi-Component ReactionsThree or more reactants combine in a single reaction vessel to form the final product.Increased efficiency, reduced waste, rapid generation of molecular diversity. researchgate.net
Bioisosteric Replacement DesignDesigning and synthesizing analogs where one functional group is replaced by another with similar physical or chemical properties.Can improve potency, selectivity, or pharmacokinetic properties. mdpi.com

Exploration of Alternative Molecular Targets and Interaction Landscapes Beyond Current Scope

Benzamide scaffolds have been successfully developed as modulators for a range of biological targets, including G-protein coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and neuronal nicotinic receptors (nAChRs), as well as enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.govnih.gov However, the chemical space occupied by benzamides is vast, suggesting that their biological activities are not limited to these targets.

Future research should systematically explore alternative molecular targets. High-throughput screening campaigns against diverse target classes, such as kinases, proteases, ion channels, and epigenetic targets (e.g., histone deacetylases), could uncover novel bioactivities. researchgate.net Chemoproteomics approaches, which use chemical probes to identify protein-small molecule interactions in a cellular context, could reveal previously unknown binding partners for benzamide libraries. Expanding the investigation beyond single targets to consider the broader "interaction landscape" will be crucial. This involves understanding how these compounds affect protein-protein interaction networks and signaling pathways, which could lead to the discovery of drugs with novel mechanisms of action.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. researchgate.netresearchgate.net For benzamide derivatives, these computational tools can be leveraged to navigate the extensive chemical space and prioritize compounds with higher probabilities of success.

Future research should focus on several key areas. De novo drug design, using generative AI models, can propose novel benzamide scaffolds with optimized properties that are unlike any existing molecules. nih.govacs.org Advanced quantitative structure-activity relationship (QSAR) models, built on deep learning architectures, can more accurately predict the biological activity of new designs. researchgate.netnih.gov Furthermore, ML models can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, allowing for the early-stage filtering of compounds that are likely to fail in later development stages. researchgate.netresearchgate.net The ultimate goal is to create a closed-loop system where AI proposes new molecules, robotic systems synthesize and test them, and the results are fed back into the AI model for iterative improvement, drastically reducing the time and cost of drug development. acs.org

AI/ML ApplicationDescriptionImpact on Benzamide ResearchReferences
Virtual ScreeningUsing computational models to screen large libraries of virtual compounds to identify those most likely to bind to a target.Rapid identification of promising hit compounds from vast virtual libraries. researchgate.netnih.gov
De Novo DesignGenerative models create entirely new molecular structures with desired properties.Discovery of novel benzamide scaffolds with improved potency and selectivity. researchgate.netnih.gov
ADME/T PredictionPredicting the pharmacokinetic and toxicity profiles of compounds computationally.Early elimination of candidates with poor drug-like properties, reducing late-stage attrition. researchgate.netresearchgate.net
Transfer LearningTraining a model on a large, general dataset and then fine-tuning it on a smaller, specific dataset.Can create highly accurate predictive models even with limited specific data for a new target. acs.org

Probing Complex Allosteric Mechanisms of Interaction and Network Modulation

Many benzamide derivatives function not by competing with the endogenous ligand at the primary (orthosteric) binding site, but by binding to a distinct (allosteric) site on the receptor. mdpi.comnih.gov This allosteric modulation can fine-tune the receptor's response, offering advantages in terms of safety and selectivity. wikipedia.org Allosteric modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs), each having different effects on receptor function. nih.govwikipedia.org

While the existence of allosteric modulation by benzamides is known, the precise molecular mechanisms are often poorly understood. mdpi.com Future research should employ advanced biophysical and structural biology techniques to dissect these complex interactions. Cryo-electron microscopy (cryo-EM) and advanced NMR spectroscopy can provide high-resolution snapshots of how these compounds induce conformational changes in their target proteins. nih.gov Molecular dynamics simulations can then be used to model the dynamic effects of modulator binding on the receptor's structure and its interaction with signaling partners. A deeper understanding of these mechanisms will enable the rational design of modulators with specific profiles, such as those that selectively enhance or inhibit certain downstream signaling pathways (functional selectivity), leading to more effective and safer therapeutics.

Investigation of Non-Covalent Interactions and Crystal Engineering Applications

The solid-state properties of a pharmaceutical compound, such as its crystal structure, solubility, and stability, are critically important for its development into a viable drug product. These properties are governed by the network of non-covalent interactions within the crystal lattice, including hydrogen bonds, π-π stacking, halogen bonds, and van der Waals forces. mhmedical.comwikipedia.orglibretexts.org

Future research in this area should focus on crystal engineering—the rational design of crystalline solids with desired properties. nih.gov For benzamide derivatives like 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide, this involves a systematic investigation of how modifications to the molecular structure (e.g., changing substituents) affect the non-covalent interactions and, consequently, the crystal packing. acs.org Studies on polymorphism, the ability of a compound to exist in multiple crystal forms, are essential, as different polymorphs can have vastly different properties. nih.govresearchgate.net The exploration of co-crystals, where the benzamide is crystallized with another molecule (a co-former), offers a powerful strategy for tuning physicochemical properties like solubility without altering the covalent structure of the active molecule. acs.org A thorough understanding of the interplay between molecular structure and solid-state architecture will be key to optimizing the performance of benzamide-based materials. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide?

  • Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. A general approach involves reacting 2,5-dichlorobenzoyl chloride with 4-(dimethylamino)aniline in anhydrous dichloromethane under nitrogen atmosphere. Catalytic triethylamine (5–10 mol%) is added to neutralize HCl byproducts. Reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate 3:1). Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the acyl chloride. Substituent effects on the aniline ring (e.g., dimethylamino group) may influence reaction kinetics and regioselectivity.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to assess purity (>95%).
  • Structural Confirmation :
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.0 ppm; aromatic protons at δ ~7.0–8.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₅Cl₂N₂O: 325.04 g/mol).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), lattice energy calculations and hydrogen-bonding patterns can validate the structure .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT or ATP-luciferase) to confirm target specificity.
  • Dose-Response Analysis : Use Hill slope modeling to distinguish between on-target and off-target effects.
  • Control Experiments : Include structurally analogous inactive compounds (e.g., 2,5-dichloro-N-phenylbenzamide lacking the dimethylamino group) to isolate pharmacophore contributions .
    • Case Study : If conflicting IC₅₀ values arise in BCL-2 inhibition studies, validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with variations in:
  • Chlorine substitution (e.g., 2,4-dichloro vs. 2,5-dichloro).
  • Aromatic ring substituents (e.g., methoxy, nitro, or trifluoromethyl groups).
  • Pharmacokinetic Profiling : Assess logP (octanol/water partition coefficient) to balance solubility and membrane permeability.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like BCL-2 or HDACs. Compare with experimental IC₅₀ values .

Q. What computational approaches are suitable for predicting the compound’s metabolic stability?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using Gaussian 16 or ORCA.
  • Machine Learning : Train models on datasets like PubChem BioAssay to predict clearance rates.
  • In Vitro Validation : Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolite formation (e.g., hydroxylated or demethylated derivatives) .

Analytical and Stability Challenges

Q. What are the critical degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/basic conditions (0.1 M HCl/NaOH, 40°C, 24 hrs).
  • Oxidative stress (3% H₂O₂, room temperature).
  • Degradation Products : Identify via LC-MS and compare with synthetic standards (e.g., 4-(dimethylamino)aniline or 2,5-dichlorobenzoic acid).
  • Stabilization Strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous stability .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • Nanoformulation : Prepare liposomal dispersions via thin-film hydration (e.g., HSPC/cholesterol 55:45 mol%).
  • Critical Micelle Concentration (CMC) : Measure using dynamic light scattering (DLS) to avoid surfactant interference .

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